

crystal structure of anhydrous and hydrated ceftibuten

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Compound of Interest

Compound Name: *Ceftibuten hydrate*

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An In-depth Technical Guide on the Crystal Structure of Anhydrous and Hydrated Ceftibuten

This technical guide provides a comprehensive analysis of the crystal structures of anhydrous and hydrated ceftibuten, tailored for researchers, scientists, and drug development professionals. The information is compiled from peer-reviewed crystallographic studies.

Introduction

Ceftibuten is a third-generation, orally administered cephalosporin antibiotic known for its broad antimicrobial activity and stability against extended-spectrum β -lactamases.^{[1][2][3][4]} Its systematic name is (6R,7R)-7-[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.^{[1][2][3][4]} Ceftibuten can exist in various hydration states, which can significantly impact its physicochemical properties, such as stability and dissolution rate.^{[1][2][3][4][5]} Understanding the three-dimensional structures of its anhydrous and hydrated forms is crucial for drug formulation and development.

Both the anhydrous and hydrated forms of ceftibuten crystallize as zwitterions, where a proton is transferred from the carboxylate group adjacent to the β -lactam ring to the nitrogen atom of the thiazole ring.^{[1][2][3][4]}

Crystal Structure Data

The crystal structures of anhydrous ceftibuten (Form I) and hydrated ceftibuten (Form II) have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data

is presented in the tables below for direct comparison.

Crystallographic Data and Structure Refinement

| Parameter | Anhydrous Ceftibuten (I) | Hydrated Ceftibuten (II) |
|--------------------------|--|---|
| Chemical Formula | C ₁₅ H ₁₄ N ₄ O ₆ S ₂ | C ₁₅ H ₁₄ N ₄ O ₆ S ₂ ·2.652H ₂ O |
| Formula Weight (Mr) | 410.42 | 458.21 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2 ₁ 2 ₁ 2 ₁ | P2 ₁ 2 ₁ 2 ₁ |
| a (Å) | Data not available in search results | Data not available in search results, but noted as similar to (I) |
| b (Å) | Data not available in search results | Data not available in search results, but noted as similar to (I) |
| c (Å) | Data not available in search results | Data not available in search results, but noted as similar to (I) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (Å ³) | Data not available in search results | Data not available in search results |
| Z | Data not available in search results | Data not available in search results |
| Temperature (K) | Data not available in search results | Data not available in search results |
| Radiation Type | Data not available in search results | Data not available in search results |
| R-factor (%) | Data not available in search results | Data not available in search results |

Note: Specific unit cell dimensions and refinement statistics were not available in the provided search snippets, but both structures were confirmed to crystallize in the orthorhombic space group $P2_12_12_1$ with similar unit-cell parameters.[1][2]

Molecular Geometry and Conformation

| Feature | Anhydrous Ceftibuten (I) | Hydrated Ceftibuten (II) |
|-----------------------------|---|---|
| Asymmetric Unit | One molecule of ceftibuten. | One ceftibuten molecule, one fully occupied water molecule, and two partially occupied water molecules. |
| β -Lactam Ring | Almost planar (r.m.s. deviation of 0.032 Å for C8/C12/C10/N9 atoms). | Slightly buckled (r.m.s. deviation of 0.078 Å for the same atoms). |
| Chiral Centers (C8, C12) | Both have an absolute configuration of R. | Both have an absolute configuration of R. |
| N13—C12—C8—S7 Torsion Angle | 5.0 (10)° | 17.2 (4)° |
| Disorder | The C24—C25—O26—O27 atoms were disordered over two sites (ratio 0.841:0.159). | No disorder mentioned for the ceftibuten molecule. Water molecules O32 and O33 are partially occupied. |

Supramolecular Features and Crystal Packing Anhydrous Ceftibuten (I)

The crystal structure of anhydrous ceftibuten features a three-dimensional network stabilized by O—H \cdots O and N—H \cdots O hydrogen bonds that link adjacent molecules.[1][2][3][4] A notable characteristic of this form is the presence of void spaces. These voids form channels that propagate along the $[6]$ direction.[1] The total void volume is approximately 167.3 Å³, accounting for 9.2% of the unit-cell volume.[1][2] This space is large enough to accommodate between two and three water molecules, which is a critical factor in the transition to the hydrated form.[1][2][3][4]

Hydrated Ceftibuten (II)

In the hydrated structure, the fundamental packing is similar, but with the inclusion of water molecules that significantly alter the hydrogen-bonding network.^[1] The network is more complex, consisting of:

- O—H \cdots O and N—H \cdots O bonds between ceftibuten molecules.
- O—H \cdots O and N—H \cdots O bonds between ceftibuten and water molecules.
- O—H \cdots O bonds between the water molecules themselves.^{[1][2][3]}

The partially occupied water molecules (O32 and O33) reside within the channel-like void space that is present in the anhydrous structure.^[1]

Experimental Protocols

Preparation of Crystalline Forms

- Anhydrous Ceftibuten (I): The anhydrous material was obtained by exposing the hydrated form to an atmosphere with a relative humidity below 30% at 298 K.^[1] A colorless needle-shaped crystal was selected directly from the bulk sample for analysis.^[1]
- Hydrated Ceftibuten (II): The hydrated form was prepared by placing the anhydrous ceftibuten powder in an uncapped vial within a sealed container of pure water.^[1] The container was stored at room temperature for four weeks to allow for rehydration and crystal growth.^[1]

X-ray Diffraction Data Collection and Structure Solution

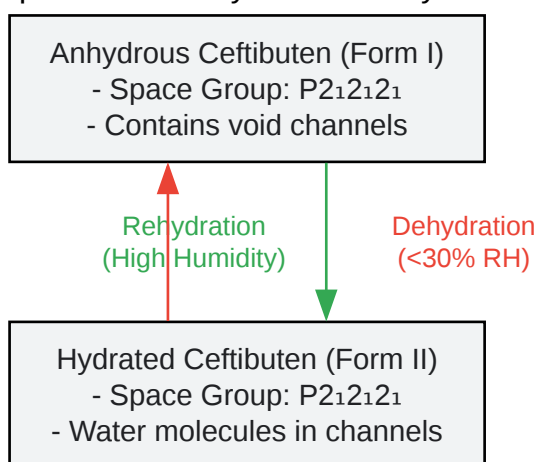
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal.^[7] In a typical experiment, a crystal is mounted and placed in an intense beam of X-rays.^[8] The crystal diffracts the X-rays onto a detector, creating a pattern of reflections.^{[7][8]} By measuring the intensity and angles of these reflections, a three-dimensional electron density map of the molecule can be generated and a structural model can be built and refined.^{[7][8]}

While specific instrumental parameters for the ceftibuten analysis were not detailed in the provided search results, a general workflow for structure determination from powder diffraction data (often used for pharmaceutical solids) is outlined below.

Visualizations

The following diagrams illustrate the relationship between the two forms and the experimental workflow.

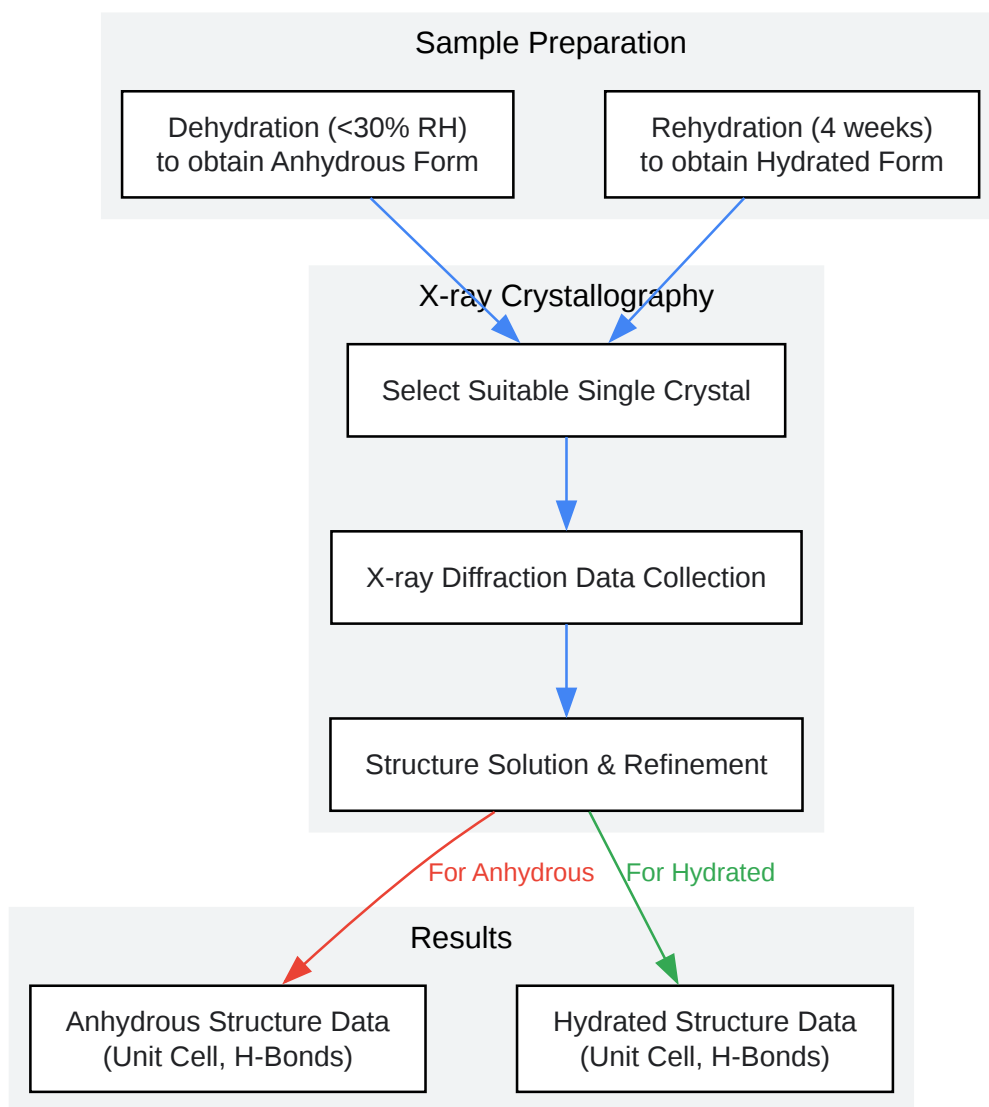
Relationship between Anhydrous and Hydrated Ceftibuten



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Caption: Phase transition between anhydrous and hydrated ceftibuten.

General Experimental Workflow for Crystal Structure Determination

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Caption: Workflow for ceftributen crystal preparation and analysis.

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